4-Chloro-2-iodopyridine
Overview
Description
4-Chloro-2-iodopyridine is a halogenated pyridine derivative with the molecular formula C5H3ClIN. This compound is characterized by the presence of both chlorine and iodine atoms attached to the pyridine ring, specifically at the 4 and 2 positions, respectively. It is a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.
Mechanism of Action
Target of Action
4-Chloro-2-iodopyridine is a versatile compound used in organic synthesis It’s known that halogenated pyridines, like this compound, often interact with various biological targets due to their reactivity .
Mode of Action
It’s known that halogenated pyridines can participate in various chemical reactions due to the presence of reactive halogen atoms . These reactions can lead to transformations and interactions with different targets.
Biochemical Pathways
Halogenated pyridines are often involved in various chemical reactions, potentially affecting multiple biochemical pathways .
Pharmacokinetics
Factors such as solubility, molecular weight (23944 g/mol) , and the presence of halogen atoms can influence its bioavailability .
Result of Action
Its use in organic synthesis suggests that it can lead to the formation of various organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is sensitive to light and should be stored in a dark place at room temperature . Its solubility in chloroform and ethyl acetate also suggests that its action can be influenced by the solvent environment.
Biochemical Analysis
Biochemical Properties
It is known that halogenated pyridines, such as 4-Chloro-2-iodopyridine, can interact with various enzymes and proteins The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-iodopyridine typically involves the halogenation of pyridine derivatives. One common method is the iodination of 2-chloropyridine using iodine and a suitable oxidizing agent. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and may require the presence of a catalyst like copper(I) iodide to facilitate the halogen exchange reaction .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a multi-step process involving the chlorination of pyridine followed by iodination. The process may involve the use of chlorinating agents such as phosphorus oxychloride and iodinating agents like iodine monochloride. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form carbon-carbon bonds.
Reduction Reactions: The compound can be reduced to form 2-chloro-4-pyridylamine under suitable conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Cross-Coupling: Palladium catalysts and bases such as potassium carbonate in solvents like tetrahydrofuran or dimethylformamide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
- Substituted pyridines with various functional groups.
- Biaryl compounds through coupling reactions.
- Aminopyridines through reduction reactions .
Scientific Research Applications
4-Chloro-2-iodopyridine is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the development of biologically active compounds, such as enzyme inhibitors and receptor modulators.
Medicine: The compound is a precursor in the synthesis of drugs targeting various diseases, including cancer and infectious diseases.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
2-Iodopyridine: Similar in structure but lacks the chlorine atom, making it less versatile in certain reactions.
3-Iodopyridine: Iodine is positioned at the 3 position, leading to different reactivity and applications.
4-Iodopyridine: Lacks the chlorine atom, which affects its chemical behavior and utility.
Uniqueness: 4-Chloro-2-iodopyridine is unique due to the presence of both chlorine and iodine atoms, which provide a balance of reactivity and stability. This dual halogenation allows for a broader range of chemical transformations and applications compared to its mono-halogenated counterparts .
Properties
IUPAC Name |
4-chloro-2-iodopyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClIN/c6-4-1-2-8-5(7)3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGGYBMCVKQXJBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20463774 | |
Record name | 4-Chloro-2-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20463774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22918-03-2 | |
Record name | 4-Chloro-2-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20463774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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